molecular formula C12H22O3 B3049943 Methyl 9-(oxiran-2-yl)nonanoate CAS No. 22663-09-8

Methyl 9-(oxiran-2-yl)nonanoate

Cat. No.: B3049943
CAS No.: 22663-09-8
M. Wt: 214.3 g/mol
InChI Key: UGYHPPMOOSFOTN-UHFFFAOYSA-N
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Description

Methyl 9-(oxiran-2-yl)nonanoate: is an organic compound with the molecular formula C12H22O3 . It is a methyl ester derivative of 9-(oxiran-2-yl)nonanoic acid. This compound is characterized by the presence of an oxirane (epoxide) ring, which is a three-membered cyclic ether, attached to a nonanoic acid chain. The compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-(oxiran-2-yl)nonanoate can be synthesized through several methods. One common method involves the epoxidation of methyl 9-decenoate. The reaction typically uses a peracid, such as m-chloroperbenzoic acid, as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the formation of the epoxide ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the careful control of temperature, pressure, and the concentration of reactants to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 9-(oxiran-2-yl)nonanoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, low temperature.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst.

Major Products:

    Oxidation: Formation of diols or hydroxy acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted nonanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 9-(oxiran-2-yl)nonanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of methyl 9-(oxiran-2-yl)nonanoate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • Methyl 10,11-epoxyundecanoate
  • Methyl 8,9-epoxyoctanoate
  • Methyl 7,8-epoxyheptanoate

Comparison: Methyl 9-(oxiran-2-yl)nonanoate is unique due to its specific chain length and the position of the oxirane ring. Compared to similar compounds, it offers distinct reactivity and properties that make it suitable for specific applications in organic synthesis and industrial processes. The presence of the oxirane ring at the 9-position provides unique opportunities for selective chemical transformations.

Properties

IUPAC Name

methyl 9-(oxiran-2-yl)nonanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-14-12(13)9-7-5-3-2-4-6-8-11-10-15-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYHPPMOOSFOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294071
Record name methyl 9-(oxiran-2-yl)nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22663-09-8
Record name NSC93956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 9-(oxiran-2-yl)nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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